Ethyl 3-(bromomethyl)picolinate
Description
Ethyl 3-(bromomethyl)picolinate is a brominated pyridine derivative featuring a bromomethyl substituent at the 3-position of the picolinate ester. Its molecular formula is C₉H₁₀BrNO₂, with a molecular weight of 244.09 g/mol. This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for generating α-methylene lactones, which are critical in medicinal chemistry for their cytotoxic properties . The bromomethyl group serves as a reactive handle for nucleophilic substitution or elimination reactions, enabling the construction of complex heterocycles and bioactive molecules.
Properties
IUPAC Name |
ethyl 3-(bromomethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZLMPCMWIONLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(bromomethyl)picolinate can be synthesized through several methods. One common route involves the bromination of ethyl 3-methylpyridine-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and implementing purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic displacement with various nucleophiles, forming C–N, C–O, or C–S bonds.
Key Notes :
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Ammonia substitution proceeds efficiently under mild conditions, as demonstrated in the synthesis of pyridinecarboxamide intermediates .
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Steric hindrance from the pyridine ring influences reaction rates, with para-substituted nucleophiles showing lower reactivity.
Coupling Reactions
The bromomethyl group participates in cross-coupling reactions, enabling C–C bond formation.
| Reaction Type | Catalysts/Reagents | Yield | Products | Citations |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | 75%* | Biaryl derivatives | † |
| Heck reaction | Pd(OAc)₂, PPh₃, NEt₃ | 62%* | Alkenylated picolinates | † |
Mechanistic Insight :
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Palladium catalysts facilitate oxidative addition of the C–Br bond, followed by transmetalation or alkene insertion.
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Electron-withdrawing ester groups enhance electrophilicity at the bromomethyl site .
Elimination Reactions
Under basic conditions, β-hydride elimination generates alkenes.
| Conditions | Base | Yield | Products | Citations |
|---|---|---|---|---|
| KOtBu, THF, 60°C | Potassium tert-butoxide | 55%* | 3-Vinylpicolinate | † |
Spectral Evidence :
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Formation of the alkene is confirmed by -NMR ( 5.2–5.8 ppm, vinyl protons) and GC-MS.
Radical Reactions
The C–Br bond undergoes homolytic cleavage in radical processes.
| Reaction Type | Initiators | Yield | Products | Citations |
|---|---|---|---|---|
| Atom-transfer addition | AIBN, CCl₄, 90°C | 80.6% | Functionalized alkyl picolinates |
Example :
Spectral Characterization
Key data for reaction monitoring and product validation:
Reaction Optimization Considerations
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Solvent Effects : Polar aprotic solvents (DMF, DME) enhance nucleophilic substitution rates .
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Temperature Control : Low temperatures (–5°C to 10°C) minimize side reactions during bromination .
† Generalized from analogous bromomethylpyridine systems due to direct data limitations for this compound.
Scientific Research Applications
Ethyl 3-(bromomethyl)picolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential as a building block in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-(bromomethyl)picolinate primarily involves its reactivity as a bromomethylating agentThis reactivity is crucial for its role in organic synthesis and drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of Ethyl 3-(bromomethyl)picolinate can be contextualized by comparing it with analogs differing in substituent type, position, or functional groups. Below is a detailed analysis:
Ethyl 3-(trifluoromethyl)picolinate
- Structural Difference : Replaces the bromomethyl group with a trifluoromethyl (-CF₃) group.
- Reactivity : The electron-withdrawing -CF₃ group reduces the pyridine ring's electron density, diminishing its participation in nucleophilic aromatic substitution. In contrast, the bromomethyl group in this compound facilitates alkylation or elimination reactions.
- Applications : Ethyl 3-(trifluoromethyl)picolinate is primarily used in drug discovery as an inhibitor of Receptor Interacting Protein Kinase 1 (RIPK1) and indoleamine/tryptophan dioxygenases, highlighting its role in modulating enzymatic activity rather than serving as a synthetic intermediate .
Ethyl 4-(bromomethyl)picolinate (CAS 220844-83-7)
- Structural Difference : Positional isomer with the bromomethyl group at the 4-position.
- For example, this compound may favor nucleophilic attack at the methyl group, while the 4-isomer could exhibit distinct reactivity patterns in cyclization or alkylation .
- Applications : Both isomers are used in lactone synthesis, but the 3-substituted derivative is more frequently cited in Reformatsky-type reactions to generate α-methylene lactones with cytotoxic activity .
Methyl 3-bromopicolinate
- Structural Difference : Methyl ester with a bromo substituent directly on the pyridine ring (3-position) instead of a bromomethyl group.
- Reactivity: The bromo substituent enables Sonogashira or Suzuki couplings, whereas the bromomethyl group in this compound is tailored for alkylation or elimination. For instance, methyl 3-bromopicolinate undergoes Sonogashira coupling with terminal alkynes to form alkynylated picolinates .
- Applications : Used in synthesizing fused heterocycles, contrasting with this compound’s role in lactone formation.
Ethyl 6-(hydroxymethyl)picolinate
- Structural Difference : Features a hydroxymethyl (-CH₂OH) group instead of bromomethyl.
- Reactivity : The hydroxymethyl group is less reactive than bromomethyl, limiting its utility in substitution reactions. However, it can be oxidized to a carboxylic acid or esterified, whereas the bromomethyl group offers direct pathways for functionalization .
- Applications : Primarily serves as an intermediate for further oxidation or protection reactions, unlike the direct lactone-forming capability of this compound.
Data Tables
Table 1: Key Properties of this compound and Analogs
Table 2: Commercial Availability of Related Compounds
Biological Activity
Ethyl 3-(bromomethyl)picolinate is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
This compound is a brominated derivative of picolinate, which can be synthesized through various methods. One common synthetic route involves the bromination of 3-methylpyridine derivatives using N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in a solvent such as carbon tetrachloride, yielding the desired bromomethyl derivative with moderate to high yields depending on the conditions used .
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In studies evaluating its efficacy, the compound demonstrated significant inhibition of bacterial strains, including Vibrio species, which are known to cause severe infections in aquatic organisms. The antimicrobial activity was assessed through disk diffusion assays, revealing inhibition zones that indicate effective bacterial growth suppression .
2. Anticancer Potential
This compound has also been investigated for its anticancer properties. It has been shown to influence cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of this compound have been linked to increased activity against non-small-cell lung carcinoma and other malignancies associated with dysregulation of cMet kinases .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors that play critical roles in cellular signaling pathways. This modulation can lead to altered cellular processes, contributing to its antimicrobial and anticancer effects .
Case Study: Antimicrobial Activity Against Vibrio sp.
A recent study investigated the antimicrobial effects of this compound in combination with lactic acid bacteria (LAB). The results showed that at concentrations ranging from 5-50 µg/mL, the compound effectively inhibited the growth of multiple Vibrio species, demonstrating potential for use in aquaculture as a biocontrol agent .
Case Study: Anticancer Efficacy
Another study focused on the anticancer potential of derivatives derived from this compound. These derivatives were tested on various cancer cell lines, revealing significant cytotoxic effects. The mechanism involved apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
